Quinine-d3 N-Oxide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C₂₀H₂₁D₃N₂O₃ |
|---|---|
Molecular Weight |
343.43 |
Synonyms |
(9S)-6’-Methoxy-d3-cinchonan-9-ol 1-Oxide; Quinidine-d3 1-Oxide; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Quinine D3 N Oxide
Regioselective N-Oxidation Pathways of Quinine (B1679958) and Analogues
Quinine possesses two distinct nitrogen atoms that are susceptible to oxidation: the aromatic nitrogen within the quinoline (B57606) ring system (N-1') and the tertiary amine nitrogen in the bicyclic quinuclidine (B89598) cage (N-1). tcrjournal.com The differing electronic environments of these two atoms allow for regioselective N-oxidation, with the more basic and nucleophilic quinuclidine nitrogen being the primary site of reaction under controlled conditions. tcrjournal.comresearchgate.net This selectivity is crucial for the synthesis of Quinine N-Oxide, as oxidation at the quinuclidine nitrogen decreases the basicity of the amine. researchgate.net
Chemical Oxidation Routes for Quinine N-Oxide Synthesis
Several methods have been developed for the N-oxidation of quinine, focusing on achieving high regioselectivity for the quinuclidine nitrogen while preserving the rest of the alkaloid's structure. Common oxidants include ozone, organic peroxyacids, and potassium peroxymonosulfate (B1194676).
One effective method involves the use of ozone (O₃). researchgate.net Bubbling a low flow of ozone through a solution of quinine in an acetone/water mixture at low temperatures (-12°C to 0°C) yields Quinine 1-N-Oxide. researchgate.netresearchgate.net This procedure is noted for its mild conditions and good yield, producing the desired N-oxide without destroying the quinine skeleton. researchgate.net
Peroxyacids are also commonly employed. The reaction of quinine with diperoxysebacic acid in an aqueous medium proceeds quantitatively to form the corresponding N-oxide. srrjournals.comresearchgate.net This transformation follows a nucleophilic substitution mechanism. srrjournals.com Similarly, hydrogen peroxide and other organic peroxyacids are effective reagents for this purpose. mdpi.com
A rapid and efficient synthesis can be achieved using potassium peroxymonosulfate (KPMS), commercially known as Oxone. mdpi.com This method has been standardized for various alkaloid N-oxides and is notable for its speed, often completing within minutes at room temperature. mdpi.com
Table 1: Comparison of Chemical Oxidation Routes for Quinine N-Oxide
| Oxidizing Agent | Solvent System | Temperature | Yield | Reference |
|---|---|---|---|---|
| Ozone (O₃) | Acetone:Water (95:5) | -12°C to 0°C | 72% | researchgate.netresearchgate.net |
| Diperoxysebacic acid | Aqueous medium | 293 K (20°C) | Quantitative | srrjournals.comresearchgate.net |
| Potassium Peroxymonosulfate (KPMS) | Not specified | Room Temperature | Not specified | mdpi.com |
Mechanistic Studies of N-Oxidation Reactions
The mechanism of N-oxidation depends on the oxidant used. When diperoxycarboxylic acids are employed, the reaction proceeds via a nucleophilic substitution pathway. srrjournals.comresearchgate.net The lone pair of electrons on the quinuclidine nitrogen atom attacks the electrophilic peroxide oxygen, leading to the formation of the N-O bond and the release of the corresponding carboxylic acid. srrjournals.com The kinetics of this process are subject to specific acid-base catalysis. researchgate.net
In the case of ozonolysis, the reaction mechanism is believed to be a direct oxidation process, favored by the basicity of the quinine solution. researchgate.net Ozone is a powerful oxidant, and in a mixed solvent system containing water, the formation of reactive hydroxyl radicals can further initiate chain reactions, though the primary pathway is the direct electrophilic attack of ozone on the nitrogen atom. researchgate.net
Deuterium (B1214612) Incorporation Techniques for Quinine Derivatives
Isotopic labeling, particularly with deuterium, is a valuable tool in mechanistic studies and drug metabolism research. juniperpublishers.com For Quinine-d3 N-Oxide, the "d3" designation typically refers to the replacement of the three hydrogen atoms on the methoxy (B1213986) group with deuterium, yielding an -OCD₃ moiety. synzeal.comveeprho.com
Synthetic Approaches for Targeted Deuteration (e.g., -d3 Labeling)
The targeted synthesis of Quinine-d3 involves the introduction of a trideuteromethyl group at the C6 position of the quinoline ring. This is typically achieved not by direct H/D exchange on quinine itself, but by using a deuterated precursor during the synthesis. The total synthesis of quinine is a complex, multi-step process, and isotopic labels can be introduced by employing a deuterated reagent at the appropriate stage. wikipedia.orgnih.gov For the methoxy group, a common strategy would involve using a deuterated methylating agent, such as trideuteromethyl iodide (CD₃I) or dimethyl-d6 sulfate, to methylate the phenolic hydroxyl group of a precursor molecule like 6'-hydroxycinchonine.
While literature on the specific synthesis of Quinine-d3 is limited to supplier documentation, methods for deuterating related quinoline and quinolone structures are well-established. For instance, acid-catalyzed deuteration using deuterated acetic acid (CH₃COOD) has been shown to be effective for incorporating deuterium into the methyl groups of 4(1H)-quinolones. researchgate.netnih.gov This method, however, targets C-methyl groups rather than O-methyl groups and relies on the formation of a dearomatized enamine intermediate. researchgate.net
Evaluation of Deuterium Exchange Efficiency and Selectivity
The efficiency and selectivity of deuterium incorporation are critical metrics for evaluating any labeling strategy. High incorporation ensures that the majority of the molecules contain the desired number of deuterium atoms, while high selectivity ensures that the deuterium is located only at the intended position.
Studies on related compounds provide insight into the achievable efficiency. For the deuteration of endochin-like quinolone (ELQ) N-oxides, the rate of deuterium incorporation was observed to be time-dependent. nih.gov For example, the deuteration of one ELQ N-oxide reached 67% after 2 hours and 89% after 10 hours at 80°C. nih.gov In contrast, the non-oxidized parent compound underwent deuteration much more rapidly. nih.gov In other cases, deuteration of quinolones using deuterated acetic acid achieved high levels of deuterium incorporation, often exceeding 95%. nih.gov
Table 2: Deuterium Incorporation Efficiency in Quinolone N-Oxide Analogues
| Compound | Time | Temperature | Deuterium Incorporation (%) | Reference |
|---|---|---|---|---|
| ELQ-467 (N-Oxide) | 0.5 hours | 80°C | 28% | nih.gov |
| ELQ-467 (N-Oxide) | 2 hours | 80°C | 67% | nih.gov |
| ELQ-467 (N-Oxide) | 10 hours | 80°C | 89% | nih.gov |
| ELQ-331 (Parent) | < 0.5 hours | 80°C | >95% | nih.gov |
These findings suggest that the presence of an N-oxide group can influence the rate of deuteration at other sites in the molecule.
Scalability and Efficiency of Deuterated N-Oxide Production for Research Standards
The production of this compound for use as a research standard, particularly as an internal standard for mass spectrometry, necessitates careful consideration of the scalability and efficiency of the synthesis to ensure a consistent supply of high-purity material. thalesnano.comclearsynth.com Deuterated internal standards are invaluable in analytical chemistry for improving the accuracy and reliability of quantitative measurements. thalesnano.comclearsynth.comrsc.org
Scalability
The N-oxidation step using ozone is also amenable to scaling. researchgate.net The key challenges in scaling up ozonolysis reactions include ensuring efficient gas-liquid mass transfer, maintaining precise temperature control to prevent side reactions, and managing the safety aspects of using ozone. The use of continuous flow reactor systems can address many of these challenges, offering enhanced control over reaction parameters, improved safety, and greater throughput compared to batch processing. thalesnano.com
Efficiency
Chemical Yield: The reported laboratory-scale synthesis of Quinine N-oxide via ozonolysis achieves a yield of 72%, which is considered efficient. researchgate.net Maintaining this yield on a larger scale is a primary goal for an efficient production process.
Cost-Effectiveness: The cost is influenced by the price of the Quinine-d3 starting material, the reagents for oxidation (e.g., energy for ozone generation), solvents, and the complexity of the purification process. Utilizing efficient and scalable catalytic methods and optimizing reaction conditions are crucial for managing production costs. nih.govresearchgate.net
Table 2: Factors Influencing Scalable Production of Deuterated Standards
| Factor | Considerations for Scalability & Efficiency | Source |
|---|---|---|
| Deuterium Source | Use of cost-effective and safe deuterium sources like D₂O is preferred for large-scale synthesis. | researchgate.netnih.gov |
| Catalysis | Modern catalytic methods (e.g., photocatalysis, electrocatalysis) can improve efficiency and scalability of deuteration. | researchgate.netresearchgate.net |
| Reaction Technology | Continuous flow reactors can offer better control, safety, and throughput for oxidation reactions compared to batch reactors. | thalesnano.com |
| Process Control | Precise control of temperature, pressure, and stoichiometry is critical to maximize yield and minimize impurities. | researchgate.netresearchgate.net |
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Quinine N-Oxide |
| Quinine |
| Quinine-d3 |
| Ozone |
| Acetone |
| Benzoperic Acid |
| Chloroform |
Advanced Spectroscopic and Structural Elucidation of Quinine D3 N Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of Quinine-d3 N-Oxide in solution. The combination of one-dimensional and two-dimensional NMR experiments allows for the precise assignment of proton and carbon signals and confirms the site of deuteration and N-oxidation. The oxidation of the quinuclidine (B89598) nitrogen to an N-oxide causes significant chemical shift changes for the nearby protons and carbons compared to the parent quinine (B1679958) molecule. tcrjournal.com
One-dimensional NMR provides the foundational data for structural analysis.
¹H NMR: The ¹H NMR spectrum provides information on the proton environment. In this compound, the characteristic signal for the methoxy (B1213986) (-OCH₃) protons, typically seen in unlabeled quinine, is absent. This absence confirms the successful deuteration at this position. The protons on the carbons adjacent to the quinuclidine nitrogen (e.g., H2, H6, H9) are expected to be shifted downfield due to the deshielding effect of the N-oxide group. researchgate.net
¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For this compound, all 20 carbon atoms are observable. The carbon of the deuterated methoxy group (-OCD₃) will exhibit a characteristic triplet splitting pattern due to coupling with deuterium (B1214612) (spin I=1) and a slight isotopic shift. Similar to the proton spectrum, the carbons adjacent to the N-oxide functionality (C2, C6, C8, C9) are shifted to a lower field compared to their positions in the spectrum of quinine. researchgate.netchemicalbook.com
²H NMR: Deuterium NMR is used to directly observe the site of isotopic labeling. The ²H NMR spectrum of this compound is expected to show a single resonance, confirming the presence and purity of the trideuteromethoxy (-OCD₃) group.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data are representative and based on published values for Quinine N-Oxide. researchgate.net Actual values may vary slightly.)
2D NMR experiments are indispensable for assembling the complete structural puzzle and verifying atomic connectivity. tcrjournal.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment maps the correlations between protons that are coupled to each other, typically through two or three bonds. nih.govmagritek.com It is used to trace the proton-proton networks within the quinoline (B57606) and quinuclidine ring systems, confirming the relative positions of the protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edumagritek.com This technique is crucial for the unambiguous assignment of carbon signals based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. sdsu.edumagritek.com This is particularly valuable for identifying and assigning quaternary carbons (which have no attached protons) and for establishing the connectivity between different structural fragments, such as linking the quinuclidine and quinoline moieties via correlations from H9.
Mass Spectrometry (MS) for Molecular Identity and Isotopic Purity Confirmation
Mass spectrometry is a primary technique for confirming the molecular weight, elemental composition, and isotopic labeling of this compound.
HRMS provides a highly accurate mass measurement of the parent ion, which is used to confirm its elemental formula. For this compound (C₂₀H₂₁D₃N₂O₃), the measured mass of the protonated molecule, [M+H]⁺, can be determined to within a few parts per million (ppm) of its theoretical value, offering strong evidence for the compound's identity and successful deuteration.
Table 2: HRMS Data for this compound
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the parent ion to produce a characteristic pattern of daughter ions. wikipedia.org This fragmentation signature provides structural information and further confirms the identity of the compound. The fragmentation of N-oxides often involves the characteristic loss of an oxygen atom ([M+H - O]⁺) or a hydroxyl radical ([M+H - •OH]⁺). mdpi.comresearchgate.net In the case of this compound, the fragmentation pattern would be similar to that of unlabeled Quinine N-Oxide, but any fragment containing the methoxy group would have a mass-to-charge ratio (m/z) that is three units higher, confirming the location of the deuterium label. mdpi.com
Table 3: Predicted Major MS/MS Fragments for [M+H]⁺ of this compound
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. rsc.org For this compound, the IR spectrum provides direct evidence for the presence of the N-oxide, hydroxyl, and aromatic groups, as well as the carbon-deuterium bond.
Table 4: Characteristic IR Absorption Bands for this compound (Note: Data are representative. researchgate.netspectrabase.com Actual values may vary slightly.)
Table of Compounds
Chromatographic Techniques Coupled with Spectroscopy for Isolation and Characterization
The isolation and structural elucidation of metabolites like this compound from complex biological matrices or synthetic reaction mixtures rely heavily on the coupling of high-resolution chromatographic techniques with advanced spectroscopic methods. The combination of liquid chromatography with mass spectrometry (LC-MS) and nuclear magnetic resonance (LC-NMR) spectroscopy are powerful tools for this purpose. Furthermore, gas chromatography-mass spectrometry (GC-MS) can be employed, often requiring derivatization of the analyte.
High-performance liquid chromatography (HPLC) is a primary method for the separation of quinine and its metabolites. massbank.eu For compounds like this compound, reversed-phase HPLC is commonly utilized, allowing for separation based on polarity. The separation of quinine and its stereoisomer quinidine, along with their respective metabolites, has been successfully achieved using reversed-phase columns and gradient elution. massbank.eu Due to the structural similarity between Quinine N-Oxide and its deuterated analog, their chromatographic behavior is expected to be nearly identical under the same conditions. The primary utility of the deuterium labeling is not in the chromatographic separation from its non-deuterated counterpart, but in its distinct detection by mass spectrometry, where it can serve as an effective internal standard for the quantification of Quinine N-Oxide. clearsynth.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone technique for the analysis of drug metabolites. Following chromatographic separation, the eluent is introduced into a mass spectrometer, where the compounds are ionized and their mass-to-charge ratios (m/z) are determined. For this compound, electrospray ionization (ESI) is a common and effective ionization method. mdpi.com
The mass spectrum of this compound is expected to be nearly identical to that of Quinine N-Oxide, with a key difference: a 3 Dalton shift in the molecular ion and any fragments retaining the deuterated methoxy group. The protonated molecular ion of Quinine N-Oxide appears at an m/z of 341. mdpi.comscbt.com Therefore, the protonated molecular ion for this compound is anticipated at m/z 344.
Tandem mass spectrometry (MS/MS) is used to further elucidate the structure by fragmenting the molecular ion and analyzing the resulting product ions. The fragmentation pattern provides structural information. For Quinine N-Oxide, the difference of 16 Da between the product ion at m/z 323 and the ion from quinine at m/z 307 confirms that the oxidation occurs on the tertiary nitrogen of the quinuclidine ring. scbt.com The signals at m/z 186 and 160, which correspond to the quinoline part of the molecule, are present in the spectra of both quinine and its N-oxide. scbt.com
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound This table is based on known fragmentation of Quinine N-Oxide and predicts the corresponding m/z values for the d3-labeled analog.
| Ion Description | Predicted m/z for this compound | Corresponding m/z for Quinine N-Oxide |
| Protonated Molecular Ion [M+H]⁺ | 344.2111 | 341.1865 scbt.com |
| [M+H-H₂O]⁺ | 326.2006 | 323.1759 scbt.com |
| Fragment from Quinuclidine Ring | 198.1492 | 198.1492 scbt.com |
| Fragment from Quinoline Ring | 189.0941 | 186.0698 scbt.com |
| Fragment from Quinoline Ring | 160.0651 | 160.0651 scbt.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the separation and identification of volatile and thermally stable compounds. researchgate.netnih.gov For polar analytes like quinine and its metabolites, derivatization is often necessary to increase their volatility and thermal stability. researchgate.net While specific protocols for this compound are not widely published, methods for quinine analysis often involve silylation. researchgate.net Following separation on a GC column, the compound is fragmented by electron ionization (EI), and the resulting mass spectrum provides a fingerprint for identification. The deuterated methoxy group in this compound would result in a 3 Da shift in the molecular ion and any fragments containing this group compared to the non-deuterated form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While LC-MS is excellent for providing molecular weight and fragmentation data, NMR spectroscopy is unparalleled for the definitive structural elucidation of organic molecules. researchgate.net The coupling of HPLC to NMR (LC-NMR) allows for the acquisition of NMR spectra from separated components of a mixture, which is particularly useful for metabolite identification. researchgate.net
The ¹H and ¹³C NMR spectra of this compound would be very similar to those of Quinine N-Oxide. researchgate.net The most significant difference in the ¹H NMR spectrum would be the absence of the singlet corresponding to the methoxy (-OCH₃) protons, which is typically observed around 4.0 ppm in the spectrum of Quinine N-Oxide. In the ¹³C NMR spectrum, the signal for the deuterated methoxy carbon would be observed as a triplet due to coupling with deuterium, and it would be shifted slightly upfield compared to the non-deuterated carbon. The other signals in both the proton and carbon spectra would remain largely unchanged, providing a clear spectroscopic signature for the rest of the molecule's framework.
Table 2: Key Spectroscopic Data for the Elucidation of this compound This table summarizes the expected spectroscopic features based on data from its non-deuterated analog.
| Technique | Expected Observation for this compound | Rationale/Reference |
| LC-MS (ESI+) | [M+H]⁺ at m/z 344 | Addition of 3 Da to the molecular weight of Quinine N-Oxide (341) due to the -OCD₃ group. mdpi.comscbt.com |
| MS/MS | Fragments showing a neutral loss of 18 Da (H₂O) from the molecular ion. Fragments corresponding to the quinoline moiety will be shifted by +3 Da if they contain the methoxy group. | Based on the established fragmentation pattern of Quinine N-Oxide. scbt.com |
| ¹H NMR | Absence of a singlet around 4.0 ppm. | The -OCH₃ proton signal is absent due to deuterium substitution. |
| ¹³C NMR | Presence of a triplet for the C-methoxy carbon. | The carbon signal is split by the attached deuterium atoms. |
The combination of these chromatographic and spectroscopic techniques provides a comprehensive approach for the unambiguous identification and structural characterization of this compound, confirming the presence of the N-oxide functional group and the location of the isotopic label.
Analytical Methodologies for the Quantification and Detection of Quinine D3 N Oxide in Research Matrices
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone for the analysis of non-volatile compounds like Quinine-d3 N-Oxide in biological and other research matrices. The development of robust LC-MS methods is essential for achieving the required sensitivity, selectivity, and accuracy.
Optimization of Chromatographic Separation Parameters
The chromatographic separation of this compound from its non-deuterated counterpart, other metabolites, and endogenous matrix components is crucial for accurate quantification. Reversed-phase high-performance liquid chromatography (HPLC) is a commonly employed technique for the separation of quinine (B1679958) and its derivatives. nih.gov The optimization of separation parameters involves a systematic evaluation of the stationary phase, mobile phase composition, and gradient elution.
A C18 column is often the stationary phase of choice due to its hydrophobicity, which provides good retention for compounds like quinine and its metabolites. nih.gov The mobile phase typically consists of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol. mdpi.com The addition of a small amount of an acid, like formic acid, to the mobile phase helps to improve peak shape and ionization efficiency by ensuring the analyte is in its protonated form. ajol.info
Gradient elution, where the proportion of the organic modifier is increased over time, is generally preferred to ensure the efficient elution of all compounds of interest and to reduce analysis time. nih.gov The flow rate is optimized to achieve a balance between resolution and run time.
| Parameter | Optimized Condition |
| Chromatographic Column | C18, 2.1 mm x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 2% to 60% B over 3 min, then to 98% B over 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
This table presents a representative set of optimized chromatographic parameters for the analysis of quinine derivatives, which would be applicable for this compound.
Mass Spectrometric Detection Strategies for Deuterated Analogs
Mass spectrometry offers high selectivity and sensitivity for the detection of this compound. Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of quinine and its metabolites, as the nitrogen atoms in the structure are readily protonated. mdpi.com
For quantitative analysis, tandem mass spectrometry (MS/MS) operating in the Multiple Reaction Monitoring (MRM) mode is the technique of choice. This involves the selection of a specific precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, its fragmentation in the collision cell, and the monitoring of specific product ions in the third quadrupole. The protonated molecular ion of Quinine N-Oxide is observed at m/z 341. mdpi.com For this compound, a mass shift of +3 Da is expected, resulting in a precursor ion of m/z 344.
The fragmentation of Quinine N-Oxide has been studied, with major product ions observed at m/z 323, 296, 198, 186, and 160. mdpi.com The transition from the precursor ion to the most abundant and stable product ion is typically selected for quantification to maximize sensitivity and specificity. The difference of 16 Da between the protonated molecular ion of quinine (m/z 325) and its primary fragment (m/z 307), and a similar difference for Quinine N-Oxide (m/z 341 to m/z 323), indicates the loss of an oxygen atom from the N-oxide group and subsequent water loss. mdpi.com
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Quinine N-Oxide | 341.2 | 323.2 | 186.1 |
| This compound | 344.2 | 326.2 | 186.1 |
This table provides predicted MRM transitions for Quinine N-Oxide and this compound based on known fragmentation patterns. These transitions would require experimental verification.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of quinine and its derivatives, although it is generally less common than LC-MS for such non-volatile compounds. A significant challenge with GC-MS analysis of polar compounds like this compound is their low volatility and potential for thermal degradation in the hot injector port. mdpi.com
To overcome these limitations, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative. Silylation is a common derivatization technique for compounds containing hydroxyl and amine groups. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) can be used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. researchgate.net
Following derivatization, the sample is injected into the GC-MS system. The separation is achieved on a capillary column, typically with a non-polar stationary phase. The mass spectrometer is then used for detection and quantification, often in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity. iarc.fr
Application of this compound as an Internal Standard in Quantitative Research Assays
The primary application of this compound in analytical research is as an internal standard. axios-research.com An internal standard is a compound that is added in a known quantity to all samples, calibrators, and quality controls. It is used to correct for the loss of analyte during sample processing and for variations in instrument response. caymanchem.com
Isotope Dilution Mass Spectrometry (IDMS) Principles
This compound is an ideal internal standard for the quantification of Quinine N-Oxide due to its structural similarity and identical physicochemical properties. This allows it to be used in Isotope Dilution Mass Spectrometry (IDMS), which is considered a primary ratio method of measurement. In IDMS, the ratio of the signal from the analyte to the signal from the isotopically labeled internal standard is measured.
Since the analyte and the internal standard are chemically identical, they are expected to behave in the same manner during extraction, chromatography, and ionization. Therefore, any variations in these steps will affect both compounds equally, and the ratio of their signals will remain constant. This leads to a significant improvement in the accuracy and precision of the quantitative results.
Matrix Effects Mitigation and Accuracy Enhancement in Complex Biological Systems (Non-Clinical)
A major challenge in bioanalysis is the "matrix effect," which refers to the suppression or enhancement of the analyte's ionization by co-eluting components from the biological matrix (e.g., plasma, urine). This can lead to inaccurate and imprecise results.
The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. Because this compound co-elutes with the unlabeled Quinine N-Oxide and has the same ionization efficiency, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is normalized, leading to a significant enhancement in the accuracy and reliability of the assay in complex biological systems.
Quality Control and Reference Standard Applications in Chemical Research and Development
In the landscape of chemical research and development, particularly within pharmaceutical and metabolic studies, the precision and reliability of analytical data are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative bioanalysis, primarily in techniques like liquid chromatography-mass spectrometry (LC-MS/MS). veeprho.comresearchgate.net this compound serves as a critical reference standard for the quantification of its non-labeled counterpart, Quinine N-Oxide, a metabolite of quinine. ijpjournal.comeuropa.eu Its application is fundamental to establishing rigorous quality control (QC) measures and ensuring the validity of analytical methods.
The ideal internal standard (IS) is a stable isotope-labeled version of the analyte, as it shares near-identical physicochemical properties, chromatographic retention times, and ionization responses in the mass spectrometer. veeprho.com this compound, being a deuterated form of the Quinine N-Oxide metabolite, fits this requirement perfectly. By adding a known concentration of this compound to all calibration standards, quality control samples, and study samples, variations arising from sample preparation, injection volume, and matrix-induced ion suppression or enhancement can be effectively normalized. researchgate.netaxios-research.com The final quantification is based on the peak area ratio of the analyte to the internal standard, a technique that significantly improves the accuracy and precision of the results. axios-research.com
Regulatory guidelines for bioanalytical method validation emphasize the need to assess the potential for metabolites to interfere with the quantification of the parent drug. europa.eubiopharmaservices.com This includes evaluating the possibility of unstable metabolites, such as certain N-oxides, converting back to the parent analyte during sample processing or within the MS ion source. europa.eueuropa.eu The use of a stable, well-characterized reference standard like this compound is crucial for these validation experiments. It allows researchers to develop and validate methods that ensure the stability and integrity of the analyte from sample collection through to final analysis.
Quality control samples, spiked with both the analyte (Quinine N-Oxide) and the internal standard (this compound) at various concentration levels (low, medium, and high), are analyzed with each batch of study samples. These QC samples serve as an ongoing monitor of the bioanalytical method's performance, ensuring the reproducibility and reliability of the data generated over the course of a study. europa.euisotope.com
Detailed Research Findings
While specific published studies focusing exclusively on the validation of this compound as an internal standard are not prevalent, its application follows established principles for deuterated standards in regulated bioanalysis. ijpjournal.com A typical method validation for the quantification of Quinine N-Oxide using this compound would involve assessing parameters such as selectivity, linearity, accuracy, precision, matrix effect, and stability. The data generated would resemble the findings presented in the tables below, which are representative of validation results for similar compounds analyzed by LC-MS/MS. researchgate.netnih.govresearchgate.net
Table 1: Representative Calibration Curve Parameters for Quinine N-Oxide using this compound as Internal Standard
| Parameter | Value |
| Linearity Range | 1.0 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | >0.995 |
| Internal Standard | This compound |
| Concentration of IS | 100 ng/mL |
This interactive table represents typical calibration curve characteristics for a validated bioanalytical method.
Table 2: Representative Inter-day and Intra-day Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | <10% | 95 - 105% | <15% | 92 - 108% |
| Low | 3.0 | <8% | 97 - 103% | <10% | 96 - 104% |
| Medium | 400 | <6% | 98 - 102% | <8% | 97 - 103% |
| High | 800 | <5% | 99 - 101% | <7% | 98 - 102% |
%CV refers to the Coefficient of Variation. LLOQ is the Lower Limit of Quantification. This interactive table illustrates standard acceptance criteria for precision and accuracy in bioanalytical method validation. nih.gov
Table 3: Assessment of Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Factor (IS-Normalized) | %CV of Matrix Factor | Extraction Recovery (%) |
| Low | 3.0 | 0.98 | <5% | 89.5 |
| High | 800 | 1.01 | <4% | 91.2 |
This interactive table shows typical results for matrix effect and extraction recovery assessments. A matrix factor close to 1 indicates minimal matrix effect.
In Vitro Biochemical and Mechanistic Investigations Involving Quinine D3 N Oxide
Role in Quinine (B1679958) Metabolism Studies Using Enzyme Systems (e.g., Cytochrome P450 Enzymes)
The biotransformation of quinine in biological systems is a complex process mediated predominantly by the cytochrome P450 (CYP) superfamily of enzymes. The formation of N-oxides is a recognized metabolic pathway for many xenobiotics containing tertiary amine structures, such as the quinuclidine (B89598) nitrogen in quinine.
In vitro studies using human liver microsomes have firmly identified Quinine N-Oxide as a metabolite of quinine. researchgate.net The primary site of this oxidation is the tertiary nitrogen atom within the quinuclidine ring structure. nih.gov The formation of this metabolite is part of the broader Phase I metabolism of quinine, which also includes hydroxylation at various positions on the molecule. researchgate.net
Investigations with a panel of human CYP enzymes expressed in recombinant systems have pinpointed CYP3A4 as the principal enzyme responsible for catalyzing the N-oxidation of quinine's stereoisomer, quinidine. nih.gov While CYP3A4 is the most active, other isoforms such as CYP2C9 and CYP2E1 have also been shown to contribute to a minor extent to the formation of Quinidine N-Oxide. nih.gov Given the structural similarity, these findings are considered highly relevant to the metabolism of quinine itself.
The use of isolated enzyme systems, such as human liver microsomes or recombinant CYP enzymes, allows for detailed characterization of the kinetics of metabolite formation. For the analogous compound Quinidine N-Oxide, formation in human liver microsomes has been shown to follow two-site kinetics. nih.gov The kinetic parameters for the low-affinity enzyme activity have been determined, providing insight into the rate and capacity of this metabolic pathway. nih.gov
Table 1: Enzyme Kinetic Parameters for Quinidine N-Oxide Formation in Human Liver Microsomes
| Parameter | Mean Value | Unit |
|---|---|---|
| Vmax | 15.9 | nmol/mg/h |
| Km | 76.1 | µM |
This data pertains to the low-affinity enzyme site for the formation of Quinidine N-Oxide, a stereoisomer of Quinine N-Oxide. nih.gov
Quinine-d3 N-Oxide, in this context, serves as an invaluable analytical tool. Primarily, it is used as an internal standard in mass spectrometry-based assays for the precise quantification of the unlabeled Quinine N-Oxide formed during these enzymatic reactions. Its slightly higher mass allows it to be distinguished from the biologically generated metabolite, ensuring accurate measurements of reaction rates and kinetic parameters.
Application of Deuterium (B1214612) Labeling in Investigating Reaction Mechanisms (e.g., Kinetic Isotope Effects)
The strategic placement of deuterium atoms, as in this compound, is a powerful technique for probing the mechanisms of enzymatic reactions. This approach leverages the kinetic isotope effect (KIE) to understand the rate-limiting steps of metabolic transformations. nih.govnih.gov
The substitution of a hydrogen atom with a deuterium atom creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.net If the cleavage of this bond is the slowest step (i.e., the rate-determining step) in a reaction, the reaction will proceed more slowly with the deuterated compound. nih.govnih.gov This phenomenon is known as the deuterium kinetic isotope effect.
In the context of quinine metabolism, if a deuterium atom (from a "d3" or trideuteromethyl group) were placed adjacent to the quinuclidine nitrogen, it would likely not have a significant primary KIE on the N-oxidation reaction itself, as no C-D bond is broken during the formation of the N-O bond. nih.gov However, deuterium labeling at other positions, particularly those susceptible to hydroxylation by CYP enzymes, can be used to alter metabolic pathways. By slowing down hydroxylation at a specific site (a process known as metabolic switching), deuteration can redirect the metabolism towards other pathways, potentially increasing the formation of metabolites like Quinine N-Oxide. scispace.com This makes deuterated analogues crucial for studying the competition and interplay between different metabolic routes. nih.govnih.gov
Stable isotope labeling is a cornerstone of metabolic pathway analysis, allowing researchers to trace the journey of atoms from a substrate to its various metabolic products. nih.govresearchgate.net Administering a deuterated substrate like Quinine-d3 to an in vitro system and subsequently analyzing the products via mass spectrometry allows for the unambiguous identification of all metabolites derived from the parent drug. scispace.com The unique mass signature of the deuterium label acts as a tag, making it easier to distinguish drug-related material from endogenous components in complex biological mixtures. scispace.com This is particularly useful for discovering novel or unexpected metabolic pathways and for confirming the structural identity of metabolites. nih.govresearchgate.net
Electrochemical Studies of Alkaloid N-Oxides and their Reduction Mechanisms
Electrochemical methods, such as voltammetry, provide a valuable platform for investigating the redox properties of molecules like Quinine N-Oxide. These studies can mimic metabolic redox reactions and offer insights into the stability and reactivity of such compounds. nih.gov
Recent research has demonstrated that alkaloid N-oxides, including Quinine N-Oxide, can be effectively studied using electrochemical techniques. nih.govresearchgate.net It has been shown that Quinine N-Oxide undergoes electrochemical reduction at mercury-based electrodes, reverting back to its parent alkaloid, quinine. nih.gov This reduction confirms the reversibility of the N-oxidation process under specific conditions.
The process involves the transfer of electrons to the N-oxide functional group, leading to the cleavage of the N-O bond. The ability to electrochemically reduce Quinine N-Oxide back to quinine is significant as it provides a potential model for in vivo reduction reactions that can occur enzymatically. nih.gov Voltammetric methods have also been developed for the simultaneous determination of both quinine and Quinine N-Oxide, which is useful for monitoring metabolic processes over time. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Quinine |
| Quinine N-Oxide |
| Quinidine |
| Quinidine N-Oxide |
| Cytochrome P450 (CYP) |
| CYP3A4 |
| CYP2C9 |
Investigation of Molecular Interactions and Binding Affinity in Research Models
Due to a lack of specific in vitro biochemical data for this compound, the following sections detail the molecular interactions and binding affinities of its parent compound, quinine. The structural similarity between quinine and this compound, with the primary difference being the deuterated methoxy (B1213986) group and the N-oxide functional group, suggests that their binding characteristics to various biological macromolecules would be largely comparable. The insights from quinine's interactions serve as a valuable proxy for understanding the potential biochemical behavior of this compound.
Binding to Plasma Proteins:
Quinine exhibits significant binding to plasma proteins, a critical factor influencing its distribution and availability. The primary binding protein for quinine in human plasma is alpha-1-acid glycoprotein (B1211001) (AAG), with human serum albumin (HSA) playing a secondary role. nih.govnih.gov
Alpha-1-Acid Glycoprotein (AAG): Studies have demonstrated that AAG is the principal binding protein for quinine in plasma. nih.gov The binding is characterized by a single high-affinity site on each AAG molecule. nih.govuwa.edu.au The extent of binding is concentration-dependent, with the unbound fraction of quinine decreasing as the concentration of AAG increases. nih.gov
Human Serum Albumin (HSA): Quinine also binds to HSA, although with a lower affinity compared to AAG. mdpi.com Spectrofluorometric measurements and circular dichroism spectroscopy have indicated that quinine binds to HSA with a low affinity and has a minor impact on the secondary structure of the albumin protein. mdpi.comnih.gov
The interaction of quinine with plasma proteins is a crucial determinant of its pharmacokinetic profile. The percentage of unbound quinine in the plasma is a key factor in its efficacy and potential for toxicity.
Interaction with Nucleic Acids:
In vitro studies have explored the interaction of quinine with DNA, suggesting a potential mechanism of action related to the disruption of DNA replication and transcription.
DNA Intercalation and Binding Affinity: Research using Raman spectroscopy and molecular dynamics simulations has shown that quinine can weakly intercalate into the DNA structure. nih.gov This interaction is facilitated by the protonated quinoline (B57606) ring of the quinine molecule, which forms π-stacking interactions with the DNA base pairs. nih.gov An apparent association constant (K_a) for this interaction has been estimated to be 5.2 × 10^5 M⁻¹. nih.gov The binding of quinine to DNA is also characterized by a free energy of binding (ΔG_binding) of approximately -11.9 kcal mol⁻¹ for AT-rich regions and -11.7 kcal mol⁻¹ for GC-rich regions. nih.gov
Interaction with Enzymes:
The metabolic pathways of quinine are primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major enzyme responsible for its hydroxylation. nih.gov
Cytochrome P450 3A4 (CYP3A4): In vitro studies using recombinant human CYP3A4 have characterized the enzymatic kinetics of quinine 3-hydroxylation. The apparent Michaelis constant (K_m) for this reaction was determined to be 16 μM, and the maximum reaction velocity (V_max) was 3.5 pmol/min per pmol of CYP3A4. nih.gov These parameters provide a quantitative measure of the affinity and catalytic efficiency of CYP3A4 for quinine.
Data on Molecular Interactions and Binding Affinity of Quinine
The following tables summarize the key findings from in vitro studies on the molecular interactions and binding affinity of quinine, which can be considered indicative for this compound.
Table 1: Binding of Quinine to Plasma Proteins
| Interacting Molecule | Binding Parameter | Value | Method |
| Alpha-1-Acid Glycoprotein (AAG) | Binding Site | 1 high-affinity site per molecule | Hill Plots |
| Human Serum Albumin (HSA) | Association Constant (K_a) | (0.952 ± 0.178) × 10⁴ M⁻¹ | Spectrofluorometry |
Table 2: Interaction of Quinine with DNA
| Interacting Molecule | Binding Parameter | Value | Method |
| Calf Thymus DNA | Association Constant (K_a) | 5.2 × 10⁵ M⁻¹ | Raman Spectroscopy |
| DNA (AT-rich) | Free Energy of Binding (ΔG_binding) | -11.9 kcal mol⁻¹ | Molecular Dynamics |
| DNA (GC-rich) | Free Energy of Binding (ΔG_binding) | -11.7 kcal mol⁻¹ | Molecular Dynamics |
Table 3: Interaction of Quinine with Enzymes
| Interacting Molecule | Binding Parameter | Value | Method |
| Cytochrome P450 3A4 (CYP3A4) | Michaelis Constant (K_m) | 16 μM | Enzyme Kinetics |
| Cytochrome P450 3A4 (CYP3A4) | Maximum Velocity (V_max) | 3.5 pmol/min/pmol CYP3A4 | Enzyme Kinetics |
Advanced Applications and Research Utility of Quinine D3 N Oxide
Use as a Mechanistic Probe in Drug Metabolism Research
The study of drug metabolism is fundamental to understanding a compound's efficacy and safety. Quinine-d3 N-Oxide plays a pivotal role in elucidating the metabolic pathways of quinine (B1679958) and other related compounds. Quinine is primarily metabolized by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major enzyme responsible for its transformation into metabolites like 3-hydroxyquinine (B22115) and quinine N-oxide. nih.govresearchgate.netfrontiersin.org The use of deuterated standards, such as this compound, allows researchers to investigate the kinetics and mechanisms of these enzymatic reactions with high precision. hilarispublisher.com
Facilitating Metabolite Identification and Quantification in Pre-Clinical Studies
Pre-clinical drug metabolism and pharmacokinetics (DMPK) studies are essential for evaluating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. nuvisan.comcriver.combioivt.com In these studies, the accurate identification and quantification of metabolites are crucial for assessing safety and efficacy. nuvisan.com this compound serves as an ideal internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS) for this purpose. hilarispublisher.comclearsynth.com
The key advantage of using a deuterated internal standard is its chemical similarity to the analyte of interest, in this case, the non-labeled Quinine N-Oxide. clearsynth.com This similarity ensures that it behaves almost identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer. hilarispublisher.com However, its slightly higher mass due to the deuterium (B1214612) atoms allows it to be distinguished from the unlabeled metabolite by the mass spectrometer. nih.govnih.gov This co-elution and differential detection enable highly accurate quantification by correcting for variations in sample processing and instrumental analysis. clearsynth.com This approach is invaluable for determining the concentration of Quinine N-Oxide in various biological matrices such as plasma and urine during pre-clinical trials. nih.govnih.gov
The use of deuterated standards produced in vitro can also aid in the discovery of new metabolites. nih.govnih.gov By comparing the chromatographic and mass spectrometric profiles of in vivo samples with those from in vitro incubations using deuterated substrates, researchers can confidently identify previously unknown metabolic products. nih.govnih.gov
Contribution to Structure-Activity Relationship (SAR) Studies of Cinchona Alkaloid Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. acs.orgorganicdivision.org This knowledge is then used to design more potent and selective drug candidates. Cinchona alkaloids, including quinine and its derivatives, are a rich source of chiral ligands and catalysts for asymmetric synthesis and have diverse pharmacological activities. upenn.eduacs.org
The N-oxide functionality can significantly alter the electronic and steric properties of the parent molecule, potentially leading to changes in its biological activity. researchgate.net By synthesizing and evaluating deuterated N-oxide derivatives like this compound, medicinal chemists can probe the importance of the N-oxide group and the quinuclidine (B89598) nitrogen in the molecule's interaction with its biological target. The deuterium labeling provides a stable, non-radioactive tag that allows for precise tracking and quantification in SAR assays without altering the fundamental chemical properties of the molecule. nuvisan.com This enables a more accurate assessment of how modifications to the cinchona alkaloid scaffold, such as N-oxidation, affect its therapeutic or catalytic properties.
Development of High-Throughput Analytical Screening Methods
The demand for rapid and efficient analysis of large numbers of biological samples has led to the development of high-throughput screening (HTS) methods. nih.govresearchgate.net These methods are crucial in various stages of drug discovery and development, from lead optimization to clinical trial sample analysis. researchgate.net this compound is an essential tool in the development and validation of such HTS assays for quinine and its metabolites. researchgate.net
In HTS, analytical techniques such as HPLC and GC-MS are often employed. researchgate.netfudutsinma.edu.ng The use of a stable isotope-labeled internal standard like this compound is critical for ensuring the accuracy and reproducibility of these high-speed analyses. clearsynth.com By adding a known amount of the deuterated standard to each sample, variations in sample preparation and instrument response can be normalized, leading to more reliable quantitative results. researchgate.net This is particularly important in HTS, where speed can sometimes compromise precision. The development of robust HTS methods allows for the rapid screening of potential drug-drug interactions, the evaluation of metabolic profiles across large compound libraries, and the efficient analysis of samples from pharmacokinetic studies. nih.govscispace.com
Below is an interactive data table summarizing the analytical methods used for the determination of quinine and its metabolites, highlighting key performance parameters.
| Analytical Technique | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC with Fluorescence | Quinine, 3-Hydroxyquinine | - | - | nih.gov |
| GC-MS | Quinine, Quinidine | <5 ng | - | researchgate.net |
| HPLC-DAD | Quinine | 0.210 µg/mL | 0.636 µg/mL | fudutsinma.edu.ng |
| HPLC-UV | Ciprofloxacin, Quinine, 3-HQN | 30 ng/mL (QN, 3-HQN), 50 ng/mL (CPN) | 70 ng/mL (QN, 3-HQN), 100 ng/mL (CPN) | scispace.com |
| ZF-LC | Quinine | 0.25 mg/L | 0.8 mg/L | researchgate.net |
Future Research Directions and Unexplored Avenues for Quinine D3 N Oxide
Exploration of Novel Synthetic Pathways for Enhanced Yield and Stereocontrol
The synthesis of Quinine (B1679958) N-Oxide has been reported, but the development of more efficient and stereocontrolled methods remains a key area for future research. researchgate.net The oxidation of the quinuclidine (B89598) nitrogen in quinine to form the N-oxide can be achieved, but ensuring high yield and selectivity without affecting other sensitive parts of the molecule is crucial. researchgate.nettcrjournal.com Future investigations could focus on leveraging transition-metal-catalyzed C-H functionalization, a technique that has shown promise in modifying complex molecules like quinine. acs.org
Further research could explore the use of milder and more selective oxidizing agents. One reported method utilizes ozone at low temperatures to achieve regioselective oxidation of the quinuclidine nitrogen. researchgate.net However, exploring other catalytic systems could lead to even greater control over the reaction, potentially allowing for the selective oxidation of either the quinuclidine or the quinoline (B57606) nitrogen. The introduction of deuterium (B1214612) (d3) adds another layer of complexity, and synthetic strategies will need to be adapted to incorporate the isotopic label efficiently.
| Potential Synthetic Approach | Objective | Potential Advantages |
| Asymmetric Catalysis | To achieve high stereoselectivity in the N-oxidation process. | Could lead to the selective formation of a single diastereomer, which is crucial for its use as an internal standard. |
| Flow Chemistry | To improve reaction efficiency, safety, and scalability. | Offers precise control over reaction parameters like temperature and time, potentially increasing yield and purity. |
| Biocatalysis | To utilize enzymes for highly specific and environmentally friendly oxidation. | Could offer unparalleled selectivity and milder reaction conditions compared to traditional chemical methods. |
Integration into Advanced Multi-Omics Research for Comprehensive Metabolite Profiling
The primary application for a deuterated compound like Quinine-d3 N-Oxide is as an internal standard in mass spectrometry-based quantitative analysis. Future research should focus on integrating this compound into multi-omics workflows, particularly metabolomics and lipidomics, to study the metabolism of quinine and its derivatives. researchgate.netcore.ac.uk Such studies are crucial for understanding the biotransformation of drugs and other xenobiotics in the body. researchgate.net
The use of stable isotope-labeled internal standards is the gold standard for correcting for matrix effects and variations in instrument response, leading to more accurate and reliable quantification of metabolites. nih.gov this compound could be instrumental in studies investigating the impact of quinine on the gut microbiome and its subsequent effects on host metabolism. core.ac.uk Multi-omics approaches that combine metagenomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the interactions between xenobiotics, the microbiome, and the host. researchgate.net
Computational Chemistry and Molecular Modeling Studies of Reactivity and Interactions
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics, are powerful tools for investigating the physicochemical properties and reactivity of molecules. nih.gov Future research should employ these techniques to study this compound and its interactions with biological systems. Molecular modeling can provide insights into the conformational preferences of the molecule, which is important for understanding its biological activity and how it is recognized by enzymes. nih.gov
Docking studies could be used to predict the binding of this compound to cytochrome P450 enzymes, which are responsible for the metabolism of many drugs, including quinine. nih.gov These computational approaches can help to rationalize experimental findings and guide the design of future experiments. For example, understanding the electronic properties of the N-oxide group can shed light on its reactivity and potential for further functionalization. researchgate.net
| Computational Method | Research Question | Expected Outcome |
| Density Functional Theory (DFT) | What are the electronic properties and reactivity of this compound? | Prediction of key parameters like orbital energies and charge distribution, which can inform its chemical behavior. |
| Molecular Dynamics (MD) Simulations | How does this compound behave in a biological environment, such as a cell membrane or in solution? | Insights into its conformational flexibility and interactions with surrounding molecules. |
| Molecular Docking | How does this compound bind to metabolic enzymes like cytochrome P450s? | Prediction of binding modes and affinities, helping to understand its metabolic fate. |
Development of Standardized Reference Materials for Global Research Initiatives
For this compound to be widely adopted as an internal standard, the development of a certified reference material (CRM) is essential. axios-research.comcerilliant.com CRMs are produced and certified to the highest metrological standards and ensure the comparability and traceability of analytical results across different laboratories and over time. nih.govcerilliant.com Organizations like the National Institute of Standards and Technology (NIST) are involved in the development of such standards for various metabolites. nih.gov
Future work in this area would involve the large-scale, high-purity synthesis of this compound, followed by rigorous characterization and value assignment using multiple analytical techniques. cerilliant.com The availability of a CRM for this compound would be a significant contribution to clinical and forensic toxicology, as well as to research in pharmacokinetics and drug metabolism. rjptonline.org It would enable more accurate monitoring of quinine therapy and a better understanding of its metabolic pathways.
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing Quinine-d3 N-Oxide in complex matrices?
To ensure accurate identification and quantification, employ Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with on-line solid-phase extraction (SPE). This minimizes manual sample preparation while maintaining sensitivity (e.g., LLOQ of 10 µg/kg in plant matrices). Validate methods using linear weighted calibration curves (r² > 0.99) and signal-to-noise ratios (S/N > 10) for reliability . Complement with deuterium-specific NMR to confirm isotopic labeling integrity .
Q. How can researchers validate the purity of synthetic this compound batches?
Use a multi-technique approach:
- HPLC-PDA : Assess chromatographic purity and detect UV-active impurities.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion clusters and isotopic enrichment patterns.
- Cross-validation : Compare against certified reference materials (CRMs) where available. Document batch-specific deuterium incorporation rates to ensure isotopic fidelity .
Q. What structural features of this compound influence its mutagenicity predictions?
Aromatic N-oxide substructures are historically flagged as mutagenicity alerts. However, recent (Q)SAR analyses using structural fingerprinting downgrade the general alert but retain subclasses (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) as high-risk categories. For this compound, evaluate domain-specific mutagenicity data and cross-reference with in vitro Ames test results to contextualize risk .
Advanced Research Questions
Q. How should researchers reconcile discrepancies in pharmacokinetic or environmental flux data for this compound?
Apply Linear Mixed-Effect (LME) models to account for spatial and temporal variability in environmental studies (e.g., N-oxide flux measurements across soil types). Use Fisher’s Least Significant Difference (LSD) test for post-hoc comparisons (α = 0.05). For pharmacokinetic contradictions, conduct sensitivity analyses on variables like metabolic half-life and tissue partitioning coefficients .
Q. What experimental designs are optimal for tracing this compound’s metabolic pathways in vivo?
- Isotopic Tracer Studies : Administer this compound alongside non-deuterated analogs to track metabolic products via LC-HRMS.
- Kinetic Modeling : Use compartmental models to quantify metabolite formation rates.
- Controls : Include negative controls (e.g., deuterium-free quinine) to distinguish isotopic effects from biological variability .
Q. How can computational models improve the prediction of this compound’s reactivity in catalytic systems?
Leverage Density Functional Theory (DFT) to simulate N-oxide redox behavior. Parameterize models using experimental data on oxidation potentials and deuterium isotope effects. Validate predictions with cyclic voltammetry and kinetic isotope effect (KIE) measurements .
Q. What strategies mitigate bias in self-reported data when studying this compound’s pharmacological effects?
- Questionnaire Design : Avoid compound terminology; pre-test questions with a pilot cohort to assess clarity.
- Context Neutrality : Randomize question order to minimize order effects.
- Triangulation : Cross-validate self-reports with biochemical biomarkers (e.g., plasma concentration measurements) .
Methodological Considerations
- Data Contradiction Analysis : For conflicting results (e.g., variable mutagenicity outcomes), conduct meta-analyses using stratified randomization to isolate confounding factors (e.g., solvent polarity in assay conditions) .
- Cross-Lab Validation : Share samples with independent labs using harmonized protocols (e.g., ISO/IEC 17025) to verify reproducibility .
- Ethical Reporting : Disclose deuterium labeling ratios and synthetic pathways to ensure transparency in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
